3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-14-8-4-3-7-13(14)15(9-16(20)21)19-10-11-5-1-2-6-12(11)17(19)22/h1-8,15H,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQHDKVVLDTCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327339 | |
| Record name | 3-(2-fluorophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666165 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
383148-31-0 | |
| Record name | 3-(2-fluorophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Isoindolinone Core: Starting from phthalic anhydride, the isoindolinone core can be synthesized through a cyclization reaction with an appropriate amine.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-fluorobenzoyl chloride.
Formation of Propanoic Acid Side Chain:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways Involved: The compound could affect pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below summarizes key structural analogs, their substituents, and physicochemical properties:
*Estimated based on analog data.
Key Observations:
- Substituent Position : The position of the fluorine atom (ortho vs. para) may influence steric hindrance and binding affinity to biological targets. Para-substituted analogs are more common in pharmaceutical agents (e.g., Flosin) .
- Heterocyclic Modifications : The thienyl-substituted variant introduces a sulfur atom, which may enhance hydrogen bonding or alter metabolic pathways .
- logP Variability : The dioxoisoindolyl analog (logP 2.58) is more lipophilic than the target compound, suggesting substituents like dioxo groups significantly impact partitioning behavior .
Biological Activity
3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a synthetic compound belonging to the isoindolinone class, known for its diverse biological activities. The presence of a fluorophenyl group and an isoindolinone moiety in its structure suggests potential applications in medicinal chemistry, particularly in drug development. This article reviews the biological activity of this compound based on various research findings.
The molecular formula of this compound is , with a molecular weight of 299.30 g/mol. The compound features a unique structure that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄FNO₃ |
| Molecular Weight | 299.30 g/mol |
| CAS Number | 383148-31-0 |
| IUPAC Name | This compound |
The biological activity of this compound may involve several mechanisms:
Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which could affect metabolic pathways.
Receptor Binding : It may interact with various cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.
Pathways Affected : Potential effects include modulation of pathways related to apoptosis and cellular stress responses.
Anticancer Activity
Research indicates that isoindolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Effects
Compounds within this class have been noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell types .
Neuroprotective Effects
There is emerging evidence suggesting that isoindolinones can offer neuroprotective benefits, potentially through the modulation of neuroinflammatory processes and the enhancement of neuronal survival pathways .
Case Studies
- Study on Anticancer Activity :
- Study on Anti-inflammatory Properties :
Q & A
Q. What are the recommended synthetic strategies for 3-(2-fluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid?
A two-step approach is commonly employed:
Coupling of Isoindolinone and Fluorophenyl Moieties : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 2-fluorophenyl group to the isoindolinone scaffold. Optimize reaction conditions (e.g., temperature, solvent) to minimize side products .
Propanoic Acid Functionalization : Introduce the propanoic acid group via nucleophilic substitution or Michael addition, ensuring regioselectivity by controlling pH and reaction time. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
Q. How can solubility and stability be optimized for in vitro assays?
- Solubility : Test co-solvents like DMSO (≤1% v/v) or cyclodextrin derivatives. Adjust pH to 6.5–7.5 using phosphate buffers to maintain ionization of the carboxylic acid group .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Add antioxidants (e.g., BHT) if oxidative degradation is observed .
Q. What spectroscopic techniques are essential for structural confirmation?
- NMR : Use H and C NMR to verify fluorophenyl (δ 7.2–7.8 ppm) and isoindolinone (δ 4.5–5.0 ppm, NH) protons. F NMR confirms fluorine integration .
- FT-IR : Identify key functional groups: carboxylic acid (C=O stretch at 1700–1720 cm), isoindolinone (C=O at 1680–1700 cm) .
Advanced Research Questions
Q. How to design a robust pharmacological study for target engagement?
- In Vivo Models : Use randomized block designs with split plots to test dose-response relationships. For neuropathic pain models, administer doses (1–30 mg/kg) via intraperitoneal injection and assess mechanical allodynia (von Frey test) .
- Biomarker Analysis : Quantify target protein inhibition via Western blot or ELISA, normalizing to housekeeping genes (e.g., GAPDH). Include positive/negative controls to validate specificity .
Q. How to resolve contradictions in metabolic stability data across species?
- Microsomal Incubations : Compare hepatic microsomes from human, rat, and mouse. Use LC-MS/MS to identify species-specific metabolites (e.g., glucuronidation vs. sulfation).
- Enzyme Inhibition Assays : Test CYP450 isoforms (CYP3A4, CYP2D6) to identify metabolic pathways contributing to discrepancies .
Q. What advanced structural modifications enhance bioavailability?
Q. How to address crystallographic ambiguities in isoindolinone ring conformation?
- Single-Crystal X-ray Diffraction : Resolve ring puckering and hydrogen-bonding networks. Compare with DFT-optimized structures (B3LYP/6-31G* basis set) to validate geometry .
- Dynamic NMR : Perform variable-temperature studies to detect ring-flipping dynamics, correlating with steric hindrance from the fluorophenyl group .
Methodological Considerations for Data Interpretation
Q. How to validate computational docking results for isoindolinone derivatives?
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding mode stability. Calculate RMSD/RMSF values to confirm ligand-receptor interactions .
- Free Energy Perturbation (FEP) : Predict binding affinity changes (ΔΔG) for fluorine substitutions, comparing with experimental IC values .
Q. What statistical methods are appropriate for dose-response studies?
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC and Hill slope. Use Akaike’s Information Criterion (AIC) for model selection .
- ANOVA with Tukey’s Post Hoc : Compare treatment groups in multi-dose experiments, adjusting for family-wise error rates .
Contradictory Data Analysis
Q. How to reconcile conflicting reports on CYP450 inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
